marycin marycin
Brand Name: Vulcanchem
CAS No.: 111775-32-7
VCID: VC0218527
InChI:
SMILES:
Molecular Formula: C24H28N2O6
Molecular Weight: 0

marycin

CAS No.: 111775-32-7

Cat. No.: VC0218527

Molecular Formula: C24H28N2O6

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

marycin - 111775-32-7

Specification

CAS No. 111775-32-7
Molecular Formula C24H28N2O6
Molecular Weight 0

Introduction

Chemical Structure and Synthesis

Synthetic Pathway

Marycin is synthesized through a well-defined chemical process involving condensation and reduction reactions. The preparation begins with hematoporphyrin dimethyl ester, which undergoes condensation in the presence of p-toluenesulfonic acid. The resulting intermediate product is subsequently reduced using lithium aluminum hydride to yield the final compound . This synthetic pathway produces a compound with high purity as confirmed by various analytical techniques.

Structural Characteristics

The chemical analysis of marycin reveals a distinct dimeric structure that differentiates it from other porphyrin derivatives. Nuclear magnetic resonance (NMR) and mass spectroscopy data indicate that marycin possesses an oxide bridge connecting the C2-chains of two porphyrin units. Additionally, the compound features hydroxyl groups in place of the carboxyl groups found in the parent hematoporphyrin molecule . This structural arrangement contributes significantly to the compound's unique physicochemical properties and biological activities.

Analytical Characterization

Chromatographic Analysis

Marycin has been subjected to rigorous chromatographic analysis to verify its purity and distinguish it from other porphyrin derivatives. Both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) confirm the high purity of the synthesized compound . The chromatographic behavior of marycin differs significantly from other tested porphyrins, supporting its classification as a novel compound within this family .

Spectroscopic Evaluation

Spectroscopic methods have provided valuable insights into the structural features of marycin. The UV-visible absorbance spectrum of marycin differs distinctly from that of hematoporphyrin methylester, further confirming its unique molecular arrangement . These spectroscopic differences serve as important indicators of the structural modifications that contribute to marycin's biological activity profile.

Table 3.1: Comparative Spectroscopic Properties of Marycin and Related Compounds

PropertyMarycinHematoporphyrin MethylesterOther Porphyrins
UV-visible spectrumDistinctive pattern related to hematoporphyrinReference patternVarying patterns
FluorescenceCharacteristic emissionStandard emissionCompound-dependent
Metal complexationLimited binding capacityForms metal complexesVariable binding

Cytotoxic Activity

Anti-tumor Properties

Marycin demonstrates significant cytotoxic activity against multiple human tumor cell lines. Studies have evaluated its effects on ZR-75 and MCF-7 (breast cancer), HT-29 and LOVO (colorectal cancer), and K-562 (leukemia) cell lines . The compound consistently decreases the growth index of these cancer cells, as measured by radiometric assay quantifying 14CO2 production, which serves as an indicator of cellular metabolic activity .

Dose-Response Relationship

The cytotoxic activity of marycin follows a clear dose-dependent pattern across all tested cell lines. The compound exhibits effectiveness at relatively low concentrations, although the specific sensitivity varies depending on the particular cancer cell type being examined . This variance in response suggests potential differences in cellular uptake, metabolism, or molecular targets across different cancer types.

Table 4.1: Cytotoxic Activity of Marycin Against Various Cell Lines

Cell LineCancer TypeRelative SensitivityGrowth Index Reduction
ZR-75BreastHighDose-dependent
MCF-7BreastModerateDose-dependent
HT-29ColorectalModerateDose-dependent
LOVOColorectalModerateDose-dependent
K-562LeukemiaHighDose-dependent
MRC-9Normal lungLow (minimal toxicity)Minimal

Selectivity for Cancer Cells

A particularly promising aspect of marycin's activity profile is its selectivity for cancer cells over normal cells. Studies report low toxicity against the MRC-9 human embryonic lung cell line, which represents non-cancerous tissue . This selective cytotoxicity suggests a favorable therapeutic window that could potentially minimize side effects if developed as an anticancer agent.

Light-Independent Activity

Unlike many other porphyrin derivatives that require photoactivation to exert their cytotoxic effects, marycin demonstrates activity without light activation . This light-independent cytotoxicity represents a significant advantage, as it would potentially allow the compound to affect tumor cells in deep tissues where light penetration is limited.

Comparison with Other Hematoporphyrin Derivatives

Structural Distinctions

Marycin differs structurally from other hematoporphyrin derivatives that have been investigated for tumor localization and photoradiation therapy. While standard hematoporphyrin derivative (HPD) consists of a complex mixture of porphyrins derived from hematoporphyrin , marycin appears to be a discrete, well-defined chemical entity with consistent properties .

Mechanism Differences

The cytotoxic mechanism of marycin likely differs from that of traditional hematoporphyrin derivatives. Conventional HPDs often rely on photosensitization, where the absorption of light energy leads to the generation of reactive oxygen species that damage cellular components . In contrast, marycin's light-independent activity suggests an alternative mechanism of action that remains to be fully elucidated .

Potential MechanismSupporting EvidenceResearch Needed
Membrane disruptionHigh lipophilicity Membrane integrity studies
DNA interactionStructural similarity to DNA-binding porphyrinsDNA binding assays
Mitochondrial effectsReduction in cellular metabolism Mitochondrial function assessment
Signal pathway modulationDifferential activity across cell lines Pathway analysis studies

Future Research Directions

Mechanistic Investigations

Further research is needed to definitively establish the molecular mechanisms underlying marycin's cytotoxic effects. Studies employing techniques such as fluorescence microscopy to track cellular localization, proteomic analysis to identify protein targets, and metabolomic approaches to assess metabolic perturbations would provide valuable mechanistic insights.

Structure-Activity Relationship Studies

The development of structural analogs of marycin could help identify the specific molecular features responsible for its biological activity. Such structure-activity relationship studies might lead to compounds with enhanced potency, improved selectivity, or optimized pharmacokinetic properties.

In Vivo Evaluation

While the in vitro cytotoxic properties of marycin are promising, its efficacy and safety in animal models of cancer remain to be established. Comprehensive in vivo studies would be essential to assess the compound's potential for clinical development, including evaluation of pharmacokinetics, biodistribution, antitumor efficacy, and toxicity profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator